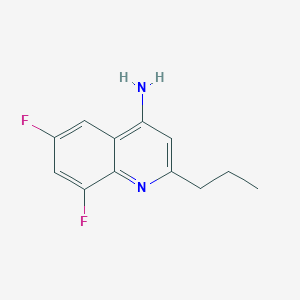

6,8-Difluoro-2-propylquinolin-4-amine

CAS No.: 1189105-83-6

Cat. No.: VC15950959

Molecular Formula: C12H12F2N2

Molecular Weight: 222.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189105-83-6 |

|---|---|

| Molecular Formula | C12H12F2N2 |

| Molecular Weight | 222.23 g/mol |

| IUPAC Name | 6,8-difluoro-2-propylquinolin-4-amine |

| Standard InChI | InChI=1S/C12H12F2N2/c1-2-3-8-6-11(15)9-4-7(13)5-10(14)12(9)16-8/h4-6H,2-3H2,1H3,(H2,15,16) |

| Standard InChI Key | UKWUOEGIQKYGQN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,8-Difluoro-2-propylquinolin-4-amine (C₁₂H₁₂F₂N₂) belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern of this compound distinguishes it from simpler quinolines:

-

Fluorine atoms at positions 6 and 8 introduce electronegativity, enhancing hydrogen-bonding potential and resistance to oxidative metabolism .

-

A propyl group at position 2 contributes to lipophilicity, potentially improving membrane permeability.

-

The 4-amine group introduces polarity, balancing solubility and interaction with biological targets .

Table 1: Comparative Molecular Properties of 6,8-Difluoro-2-propylquinolin-4-amine and Analogs

Biological Activity and Mechanism of Action

Table 2: Biological Activity of Select Quinoline Derivatives

Antimalarial Activity

The quinoline scaffold is a cornerstone of antimalarial drug development. Recent studies on quinoline-4-carboxamides reveal that fluorine substitutions enhance:

-

Metabolic Stability: Reduced clearance via cytochrome P450 enzymes .

-

Target Binding: Improved affinity for Plasmodium translation elongation factor 2 (PfEF2), a critical enzyme for protein synthesis .

Structure-Activity Relationships (SAR)

Role of Fluorine Substitution

-

Electron-Withdrawing Effects: Fluorine atoms at positions 6 and 8 increase the compound’s electrophilicity, enhancing interactions with nucleophilic residues in target proteins .

-

Metabolic Resistance: Fluorine reduces oxidative degradation, prolonging systemic exposure .

Impact of the 4-Amine Group

-

Solubility Modulation: The amine group counterbalances the lipophilicity of fluorine and propyl substituents, improving aqueous solubility.

-

Target Selectivity: Protonation at physiological pH enables ionic interactions with negatively charged enzyme active sites .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

-

Lipophilicity: The propyl group and fluorine atoms confer moderate logP values (~2.8–3.1), favoring passive diffusion across biological membranes .

-

Plasma Protein Binding: High binding (>90%) is anticipated due to aromatic and hydrophobic moieties, potentially limiting free drug concentration .

Metabolism and Excretion

-

Hepatic Clearance: Fluorine substitution likely reduces CYP450-mediated metabolism, as seen in analogs like DDD107498 (t₁/₂ = 10 h in rats) .

-

Renal Excretion: Polar metabolites derived from amine oxidation may undergo glomerular filtration .

Comparative Analysis with Clinical Candidates

Chloroquine vs. 6,8-Difluoro-2-propylquinolin-4-amine

-

Mechanistic Divergence: Chloroquine acts via lysosomal alkalinization, whereas fluorinated quinolines may target nucleic acid synthesis or translation machinery .

-

Resistance Profile: Fluorine’s metabolic stability could mitigate resistance mechanisms associated with efflux pumps .

Future Directions and Challenges

Unanswered Questions

-

Target Identification: The precise molecular target(s) of 6,8-difluoro-2-propylquinolin-4-amine remain uncharacterized.

-

In Vivo Efficacy: Preclinical studies in murine models are needed to validate antitumor or antiparasitic activity.

Synthetic Optimization

-

Stereoselective Synthesis: Development of enantioselective routes to explore chirality-activity relationships.

-

Prodrug Strategies: Masking the 4-amine group to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume